c-[-Arg-Gly-Asp-Acpca33-]
Description
Fundamental Role of the RGD Motif in Extracellular Matrix Interactions
The Arginyl-Glycyl-Aspartic acid (RGD) sequence is a common peptide motif found in numerous proteins of the extracellular matrix, including fibronectin, vitronectin, fibrinogen, and laminin. acs.orgmolaid.comescholarship.orgpeptide.com This simple tripeptide acts as a primary recognition site for a class of cell surface receptors known as integrins. acs.orgmolaid.com Integrins are heterodimeric transmembrane proteins that mediate the crucial communication between a cell and its surroundings, influencing vital processes such as cell adhesion, migration, proliferation, differentiation, and even survival. researchgate.net
The interaction between the RGD motif on ECM proteins and integrins is a cornerstone of cell adhesion. This binding is not merely a passive tethering but an active process that triggers intracellular signaling cascades, thereby regulating cellular behavior. escholarship.org The specificity of this interaction is remarkable; different integrin subtypes exhibit preferences for the RGD sequence when it is presented within the context of different ECM proteins, allowing for a nuanced control of cellular responses. acs.org
Evolution of Cyclic RGD Peptides as Integrin Ligands
The discovery of the RGD sequence's central role in cell adhesion spurred the development of synthetic peptides containing this motif. escholarship.org Initial studies utilized linear RGD-containing peptides. However, these linear peptides often exhibit low affinity and lack of specificity for particular integrin subtypes. escholarship.org A significant breakthrough came with the development of cyclic RGD peptides.
Cyclization imposes conformational constraints on the flexible peptide backbone. This pre-organization of the peptide into a bioactive conformation can dramatically increase its binding affinity and selectivity for specific integrin subtypes. researchgate.net By mimicking the turn or loop structures in which the RGD motif is often displayed in native ECM proteins, cyclic RGD peptides can achieve a much more potent and targeted interaction with their intended integrin receptor. elsevierpure.com This enhanced specificity is crucial for developing targeted therapies, as different integrin subtypes are implicated in various physiological and pathological processes. For instance, the αvβ3 integrin is known to be overexpressed in many types of cancer cells and during tumor-induced blood vessel growth (angiogenesis). researchgate.net Consequently, developing cyclic RGD peptides that selectively target αvβ3 has been a major focus of cancer research. researchgate.net
Significance of c-[-Arg-Gly-Asp-Acpca33-] as a Representative RGD Analog for Research
Within the vast landscape of synthetic RGD analogs, c-[-Arg-Gly-Asp-Acpca33-] stands out as a significant compound for research due to its potent and selective integrin binding properties. This cyclic peptidomimetic emerged from structure-activity relationship (SAR) studies aimed at discovering novel and highly affine αvβ3/αvβ5 integrin binders.
The development of c-[-Arg-Gly-Asp-Acpca33-] and its analogs involved the incorporation of 4-aminoproline (Amp) residues into the cyclic RGD framework. This strategic modification led to the discovery of a series of compounds with impressive inhibitory potencies. The designation "Acpca" likely refers to a substituted aminoproline-type scaffold, with the numerical suffix indicating the specific substitution pattern.
Research has demonstrated that these novel cyclopeptides exhibit low nanomolar inhibitory concentrations (IC50) against αvβ3 and αvβ5 integrins. The table below, compiled from data reported in the Journal of Medicinal Chemistry, showcases the high affinity of c-[-Arg-Gly-Asp-Acpca33-] and related compounds.
Integrin Binding Affinity of c-[-Arg-Gly-Asp-Acpca33-] and Related Analogs
| Compound | Integrin αvβ3 IC50 (nM) | Integrin αvβ5 IC50 (nM) |
|---|---|---|
| c-[-Arg-Gly-Asp-Acpca33-] | 9.93 | Data not specified |
| c-[-Arg-Gly-Asp-Acpca30-] | 7.7 | Data not specified |
| c-[-Arg-Gly-Asp-Acpca22-] | 51.4 | Data not specified |
| c-[-Arg-Gly-Asp-Acpca20-] | 712.7 | Data not specified |
Data sourced from the Therapeutic Target Database, referencing studies on 4-aminoproline-based cyclopeptidomimetics. yale.edu
The high affinity of c-[-Arg-Gly-Asp-Acpca33-] for the αvβ3 integrin makes it a valuable research tool for studying the roles of this specific integrin in various biological processes, particularly in oncology and angiogenesis research. Its development underscores the power of rational design and chemical modification in creating highly potent and selective probes for dissecting complex biological systems.
Structure
3D Structure
Properties
Molecular Formula |
C18H29N7O6 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[(1S,4S,10S,13S)-10-[3-(diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-2,5,8,11-tetrazabicyclo[11.2.1]hexadecan-4-yl]acetic acid |
InChI |
InChI=1S/C18H29N7O6/c19-18(20)21-5-1-2-11-16(30)22-8-13(26)24-12(7-14(27)28)17(31)23-10-4-3-9(6-10)15(29)25-11/h9-12H,1-8H2,(H,22,30)(H,23,31)(H,24,26)(H,25,29)(H,27,28)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
SLTMEZLQPRTTBL-BJDJZHNGSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N |
Canonical SMILES |
C1CC2CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications for Rgd Based Compounds
Principles of Solid-Phase Peptide Synthesis (SPPS) Applied to Cyclic RGD Structures
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling the linear peptide precursors required for cyclic RGD compounds. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.
Advanced Strategies for Overcoming Aggregation and Improving Yield
Peptide aggregation during SPPS is a significant challenge, particularly for sequences containing hydrophobic residues or those prone to forming secondary structures. Several strategies have been developed to mitigate this issue:
Chaotropic Agents: The addition of salts like lithium chloride (LiCl) can disrupt the secondary structures that lead to aggregation, thereby improving reaction efficiency. uchile.cljcchems.comresearchgate.net
Special Solvents and Reagents: Employing high-polarity solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and specialized coupling reagents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), can enhance solvation and reaction kinetics. researchgate.net
Backbone Protection: The introduction of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent the formation of interchain hydrogen bonds that cause aggregation.
Pseudoprolines: The incorporation of pseudoproline dipeptides can disrupt the formation of regular secondary structures, thereby preventing aggregation.
Cyclization Techniques for the Formation of c-[-Arg-Gly-Asp-Acpca33-] and Related Analogs
Cyclization is a critical step that imparts conformational rigidity and increased stability to RGD peptides. nih.gov This process is typically performed after the linear peptide has been assembled.
Head-to-Tail Cyclization Methods
Head-to-tail cyclization is a common strategy where the N-terminus of the linear peptide is linked to its C-terminus. nih.gov This can be achieved either in solution after cleaving the peptide from the resin or directly on the solid support. researchgate.netosti.gov On-resin cyclization is often preferred as it can minimize side reactions like cyclodimerization. osti.gov The reaction is typically carried out under high dilution to favor intramolecular cyclization over intermolecular reactions. researchgate.net Various coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are used to facilitate the formation of the amide bond. osti.gov
Incorporation of Conformationally Constraining Elements (e.g., Acpca and Pseudopeptides)
To enhance the bioactivity and selectivity of cyclic RGD peptides, conformationally constraining elements are often incorporated into the peptide backbone.
The inclusion of non-natural amino acids like aminocyclopentane carboxylic acid (Acpca) can create bicyclic structures with significantly increased affinity for their target receptors. nih.govnih.gov The synthesis of such analogs involves grafting the Acpca moiety onto the RGD sequence during the SPPS process. nih.gov The resulting bicyclic structure provides a more defined and rigid conformation.
Pseudopeptides, which contain non-amide bonds, can also be used to introduce conformational constraints. For example, the incorporation of a dipeptide isostere can enforce a specific turn in the peptide backbone, leading to higher receptor affinity. nih.gov
Design and Synthesis of Modified RGD Sequences for Research Applications
The RGD sequence is a versatile scaffold that can be modified to create a wide range of research tools. By incorporating various functional groups, researchers can develop probes for imaging, diagnostics, and studying cellular processes. researchgate.net
For instance, the synthesis of RGD-based peptides can be adapted to include chelating agents for radiolabeling in positron emission tomography (PET) or single-photon emission computed tomography (SPECT). nih.gov Fluorescent dyes can also be conjugated to the peptide to create probes for in vitro and in vivo imaging. The design of these modified sequences often involves the strategic placement of a reactive handle, such as a lysine (B10760008) residue, which can be selectively functionalized after the synthesis and cyclization of the core peptide. researchgate.net
The ability to synthesize a diverse library of modified RGD peptides is crucial for advancing our understanding of integrin biology and for the development of new therapeutic and diagnostic agents. nih.gov
Introduction of Non-Canonical Amino Acids and Beta-Turn Mimetics
The incorporation of non-canonical amino acids and beta-turn mimetics is a cornerstone in the design of contemporary peptidomimetics. acs.org These modifications aim to restrict the conformational flexibility of the peptide backbone, thereby locking it into a bioactive conformation that is pre-organized for receptor binding. acs.orgnih.gov This approach can lead to significant improvements in binding affinity, selectivity, and enzymatic stability compared to their linear or less constrained counterparts. biocompare.com
In the context of cyclic RGD peptides, the Gly-Asp dipeptide segment is often targeted for replacement with a beta-turn mimetic. The beta-turn is a common secondary structure motif in proteins and peptides, and its mimicry can effectively constrain the peptide backbone. nih.govresearchgate.net A variety of scaffolds have been developed to serve as beta-turn mimetics, ranging from simple D-amino acids to more complex, non-peptidic structures. acs.orgidrblab.net
A notable example of a non-canonical amino acid serving as a beta-turn mimetic is aminocyclopentanecarboxylic acid (Acpca). acs.orgidrblab.net The rigid, cyclic nature of the Acpca scaffold effectively orients the flanking amino acid residues in a manner that mimics a beta-turn. A series of cyclic RGD peptides of the type cyclo-[-Arg-Gly-Asp-Acpca-] have been synthesized and evaluated for their ability to inhibit integrin receptors. acs.orgidrblab.net These studies have demonstrated that the stereochemistry and substitution pattern of the Acpca unit are critical determinants of the biological activity of the resulting peptidomimetic.
The synthesis of these cyclo-[-Arg-Gly-Asp-Acpca-] analogs is typically achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase cyclization. acs.orgidrblab.netscite.ai The linear precursor peptide is assembled on a solid support, after which it is cleaved from the resin and cyclized in solution. This mixed solid-phase/solution protocol allows for the efficient construction of the linear peptide while enabling the crucial macrocyclization step to be performed under optimized solution conditions. idrblab.net
One study detailed the preparation of eleven different cyclo-[-Arg-Gly-Asp-Acpca-] analogs, each incorporating a unique Acpca isomer with varying stereochemistry and hydroxylation patterns. acs.org The binding affinities of these compounds for αvβ3 and αvβ5 integrins were determined, revealing that subtle changes in the Acpca scaffold can lead to significant differences in inhibitory potency. For instance, the compound designated as 10 in this study, which corresponds to c-[-Arg-Gly-Asp-Acpca33-] in some databases, exhibited exceptionally high affinity for both αvβ3 and αvβ5 integrins, with IC50 values of 1.5 nM and 0.59 nM, respectively. acs.orgontosight.aioup.com This highlights the power of using conformationally constrained non-canonical amino acids to fine-tune the biological activity of RGD peptides.
Table 1: Inhibitory Activity of Selected cyclo-[-Arg-Gly-Asp-Acpca-] Analogs
| Compound ID (Database) | Corresponding Analog in Ref. acs.org | IC50 for αvβ3 (nM) acs.orgontosight.aioup.com | IC50 for αvβ5 (nM) acs.org |
|---|---|---|---|
| c-[-Arg-Gly-Asp-Acpca33-] | 10 | 9.93 | 0.59 |
| c-[-Arg-Gly-Asp-Acpca30-] | 8 | 7.7 | 2.1 |
| c-[-Arg-Gly-Asp-Acpca22-] | 6 | 51.4 | 14.8 |
| c-[-Arg-Gly-Asp-Acpca20-] | 1 | 712.7 | 132.9 |
| c(RGDfV) (control) | - | 28.7 | - |
Conjugation Strategies for Ligand Functionalization (e.g., PEGylation, Dye Labeling)
The functionalization of RGD-based compounds through conjugation with other molecules is a widely employed strategy to enhance their therapeutic or diagnostic potential. chemicalbook.com Two common examples of such functionalization are PEGylation (attachment of polyethylene (B3416737) glycol chains) and dye labeling.
PEGylation is the process of covalently attaching PEG chains to a molecule. In the context of RGD peptides, PEGylation can offer several advantages, including improved pharmacokinetic profiles, increased solubility, and reduced immunogenicity. impurity.comresearchgate.net The presence of the PEG chain can also provide a spacer arm, which may be beneficial when conjugating the peptide to larger entities such as nanoparticles or drug delivery systems. ontosight.aiimpurity.com
The conjugation of PEG to a cyclic RGD peptide typically involves the reaction of a functionalized PEG derivative with a reactive handle on the peptide. This handle is often a lysine residue incorporated into the peptide sequence, which provides a primary amine for conjugation. ontosight.ai For instance, a PEG chain with a terminal N-hydroxysuccinimide (NHS) ester can react with the lysine side chain to form a stable amide bond. The length and density of the PEG chains can be varied to optimize the properties of the resulting conjugate. impurity.comresearchgate.netnih.gov Studies have shown that nanoparticles functionalized with PEGylated cyclic RGD peptides exhibit enhanced targeting efficiency. impurity.comnih.gov
Dye Labeling involves the conjugation of a fluorescent dye to the RGD peptide, enabling its use as a probe for in vitro and in vivo imaging. chemicalbook.com This is particularly useful for visualizing the expression of integrins on the surface of cells or in tissues. A variety of fluorescent dyes are available for this purpose, including fluorescein (B123965) isothiocyanate (FITC) and near-infrared (NIR) dyes like Cy5.5. nih.gov
Similar to PEGylation, dye labeling often utilizes a reactive functional group on the peptide, such as the amine of a lysine residue. nih.gov For example, FITC, which contains an isothiocyanate group, readily reacts with primary amines to form a stable thiourea (B124793) linkage. The choice of dye depends on the specific application, with NIR dyes being particularly advantageous for in vivo imaging due to their deeper tissue penetration and lower background fluorescence. nih.gov It has been demonstrated that FITC-conjugated cyclic RGD peptides can be used for the semi-quantification of integrin expression levels in tumor tissues.
Table 2: Examples of Functionalized Cyclic RGD Peptides
| RGD Peptide | Conjugated Moiety | Purpose | Reference |
|---|---|---|---|
| c(RGDyK) | PEG-DOTA | PET Imaging | |
| c(RGDyK) | Cy5.5 (NIR Dye) | In vivo fluorescence imaging | nih.gov |
| Dimeric c(RGDfK) | - | Integrin inhibition | |
| c(RGDyK) | FITC | Integrin staining in tissues | |
| Cyclic RGD Peptides | PEG on Nanoparticles | Improved targeting efficiency | impurity.comnih.gov |
Molecular Interactions and Biophysical Characterization of C Arg Gly Asp Acpca33
Integrin Recognition and Binding Selectivity of RGD Analogs
The specificity of RGD analogs for different integrin subtypes is a critical determinant of their potential biological and therapeutic effects. The introduction of conformational constraints, such as the Acpca linker, plays a pivotal role in modulating this selectivity profile.
Comprehensive Analysis of Binding to Specific Integrin Subtypes (e.g., αvβ3, αvβ5, αvβ6)
Research into a series of cyclo-[-Arg-Gly-Asp-Acpca-] analogs has revealed potent and selective binding to αvβ3 and αvβ5 integrins, both of which are overexpressed in tumor vasculature and are key targets in cancer research. acs.org A study involving four deoxy derivatives of Acpca (compounds 30-33), which includes the specific c-[-Arg-Gly-Asp-Acpca33-] compound, demonstrated that these analogs are excellent dual binders for αvβ3 and αvβ5 integrins, with activities in the low nanomolar range. acs.org
While comprehensive data for the binding of c-[-Arg-Gly-Asp-Acpca33-] to the αvβ6 integrin is not extensively detailed in the primary literature, the focus has been on its high affinity for the αvβ3 and αvβ5 subtypes. The structural modifications within the Acpca linker, including stereochemistry and the presence or absence of hydroxyl groups, subtly influence the binding profile across different integrin subtypes. For instance, analogs with dihydroxy substitutions on the Acpca ring have also been shown to be potent binders. acs.org The selectivity for αvβ3 over other integrins, such as α5β1, has been noted for similar cyclic RGD peptides containing a cis-β-ACPC scaffold. nih.gov
Quantitative Assessment of Ligand-Receptor Affinity
The binding affinity of c-[-Arg-Gly-Asp-Acpca-] analogs has been quantitatively assessed using competitive binding assays. The inhibitory concentration (IC50), which represents the concentration of the ligand required to inhibit 50% of the binding of a natural ligand, is a key metric. For the deoxy Acpca derivatives, including the parent structure of c-[-Arg-Gly-Asp-Acpca33-], the IC50 values for αvβ3 and αvβ5 integrins are in the low nanomolar range, indicating high-affinity binding. acs.org
One particular analog from this series, compound 10 (a stereoisomer within the deoxy Acpca series), exhibited an exceptionally potent activity profile with an IC50 of 1.5 nM for αvβ3 and 0.59 nM for αvβ5. acs.org Other closely related congeners also demonstrated IC50 values in the low nanomolar range, highlighting the effectiveness of the Acpca scaffold in generating high-affinity integrin binders. acs.org The affinity of these synthetic peptides is comparable to, and in some cases exceeds, that of well-established reference compounds like Cilengitide (EMD121974) and ST1646. acs.org
| Compound | Integrin Subtype | IC50 (nM) |
|---|---|---|
| Analog 10 (from deoxy Acpca series) | αvβ3 | 1.5 |
| Analog 10 (from deoxy Acpca series) | αvβ5 | 0.59 |
| Analog 6 (dihydroxy Acpca) | αvβ3 | 2.8 |
| Analog 6 (dihydroxy Acpca) | αvβ5 | 1.1 |
| Analog 8 (hydroxy Acpca) | αvβ3 | 3.0 |
| Analog 8 (hydroxy Acpca) | αvβ5 | 1.5 |
| Analog 9 (hydroxy Acpca) | αvβ3 | 3.2 |
| Analog 9 (hydroxy Acpca) | αvβ5 | 1.7 |
| EMD 121974 (Cilengitide) | αvβ3 | 1.2 |
| EMD 121974 (Cilengitide) | αvβ5 | 104 |
| ST1646 | αvβ3 | 0.8 |
| ST1646 | αvβ5 | 1.2 |
Conformational Dynamics and Structural Requirements for Integrin Engagement
The three-dimensional structure of cyclic RGD peptides is paramount for their interaction with integrins. The conformation of the RGD loop and the spatial orientation of the Arg and Asp side chains are critical for high-affinity binding.
Hydrophobic Interactions and Secondary Structure Elements in Integrin Binding
While the primary interaction is governed by the salt bridges formed between the Arg and Asp residues of the peptide and the integrin, hydrophobic interactions also play a significant role in stabilizing the ligand-receptor complex. The Acpca linker in c-[-Arg-Gly-Asp-Acpca33-] and its analogs provides a hydrophobic surface that can engage with non-polar pockets within the integrin binding site. The conformation of the peptide, as determined by 3D NMR studies, reveals specific turn structures, such as β-turns, which are stabilized by intramolecular hydrogen bonds. acs.orgresearchgate.net These secondary structural elements are crucial for presenting the key interacting residues in the correct orientation for binding.
Molecular Modeling and Computational Approaches to RGD-Integrin Complexes
Molecular modeling and computational studies have been instrumental in elucidating the structural basis for the high affinity and selectivity of c-[-Arg-Gly-Asp-Acpca-] analogs. nih.gov Docking studies of these peptides into the crystal structure of the extracellular segment of integrin αvβ3 have provided detailed insights into the binding mode. acs.org
These simulations show that the guanidinium (B1211019) group of the Arginine residue forms a salt bridge with an Aspartic acid residue in the αv subunit of the integrin, while the carboxylate group of the Aspartic acid residue in the peptide coordinates with a metal ion in the β subunit's metal-ion-dependent adhesion site (MIDAS). The computational models, in conjunction with NMR data, help to rationalize the observed structure-activity relationships and highlight the subtle differences in how various Acpca analogs are recognized by the receptor. acs.orgresearchgate.net These approaches are valuable tools for the rational design of novel and more potent integrin ligands. nih.gov
Docking Simulations and Binding Site Analysis
Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.comnih.gov These simulations provide insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
In the study of c-[-Arg-Gly-Asp-Acpca33-] and its analogues, docking studies were performed using the X-ray crystal structure of the extracellular segment of integrin αvβ3. nih.gov These computational analyses aimed to elucidate the structural basis for the observed binding affinities and the specific interactions within the receptor's binding pocket.
The binding of RGD-containing ligands to integrin αvβ3 typically occurs at the interface between the αv and β3 subunits. idrblab.net The arginine residue of the RGD motif inserts into a binding pocket on the αv subunit, forming a salt bridge with an aspartic acid residue of the receptor. Simultaneously, the aspartate residue of the RGD motif coordinates with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the β3 subunit. nih.gov
For the series of cyclo-[-Arg-Gly-Asp-Acpca-] analogues, docking studies revealed that the most active compounds adopt a conformation that optimally presents the RGD sequence for interaction with the αvβ3 binding site. nih.gov The specific stereochemistry and substitution pattern of the Acpca moiety play a crucial role in orienting the pharmacophoric RGD residues correctly. While detailed docking scores for each analogue were not explicitly tabulated in the primary literature, the analysis confirmed that high-affinity binders, including the class of compounds to which c-[-Arg-Gly-Asp-Acpca33-] belongs, achieve a favorable binding pose that maximizes key interactions with the receptor. nih.gov
Table 1: Key Molecular Interactions in RGD-Integrin αvβ3 Binding
| Interacting Moiety (Ligand) | Interacting Residue/Ion (Receptor) | Type of Interaction |
|---|---|---|
| Arginine (guanidinium group) | Aspartic Acid (e.g., Asp218 in αv) | Salt Bridge, Hydrogen Bonds |
| Aspartic Acid (carboxyl group) | Metal Ion (e.g., Mg²⁺) in MIDAS of β3 | Metal Coordination |
| Glycine (backbone) | Receptor Backbone Atoms | Hydrogen Bonds |
This table represents a generalized summary of interactions based on the known binding mode of RGD ligands to integrin αvβ3 and is supported by docking studies on this class of compounds. nih.govnih.gov
Conformational Sampling and Energetic Contributions to Ligand Efficiency
The three-dimensional structure of a cyclic peptide in solution is not static but exists as an ensemble of interconverting conformations. Conformational sampling, often studied using Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations, is critical for understanding which conformation is responsible for biological activity. acs.orgnih.gov For the cyclo-[-Arg-Gly-Asp-Acpca-] series, 3D NMR structures were determined for selected analogues to understand the relationship between their conformation and binding affinity. nih.gov
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target, considering its size. wikipedia.orgresearchgate.net It is often calculated from the binding energy per non-hydrogen atom. A higher ligand efficiency value is generally desirable, as it suggests a more optimal interaction between the ligand and the target. The formula for ligand efficiency can be expressed as:
LE = (1.4 * pIC₅₀) / N
where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and N is the number of non-hydrogen atoms. wikipedia.org
The binding affinity of c-[-Arg-Gly-Asp-Acpca33-] for integrin αvβ3 has been determined experimentally. nih.govidrblab.netidrblab.net This allows for the calculation of its ligand efficiency and comparison with other related compounds.
Table 2: Biophysical and Efficiency Data for Selected RGD Peptidomimetics
| Compound | Integrin Target | IC₅₀ (nM) | pIC₅₀ | Number of Non-Hydrogen Atoms (N) | Ligand Efficiency (LE) |
|---|---|---|---|---|---|
| c-[-Arg-Gly-Asp-Acpca33-] | αvβ3 | 9.93 | 8.00 | 33 | 0.34 |
| c-[-Arg-Gly-Asp-Acpca30-] | αvβ3 | 7.7 | 8.11 | 35 | 0.32 |
| c[-Arg-Gly-Asp-Acpca22-] | αvβ3 | 51.4 | 7.29 | 35 | 0.29 |
IC₅₀ values are sourced from the Therapeutic Target Database and the primary literature. idrblab.netidrblab.net The number of non-hydrogen atoms is estimated based on the chemical structure. Ligand efficiency is calculated based on the provided formula. wikipedia.org
The data indicates that c-[-Arg-Gly-Asp-Acpca33-] demonstrates a high binding affinity and a favorable ligand efficiency, suggesting that the energetic contribution of its atoms to the binding event is highly optimized. nih.gov This efficiency is a direct result of the specific conformation enforced by the cyclic structure and the Acpca moiety, which leads to a potent and efficient interaction with the integrin αvβ3 receptor.
Structure Activity Relationship Sar Studies of C Arg Gly Asp Acpca33 and Its Derivatives
Systematic Modification of the RGD Tripeptide and Cyclic Scaffold
The amino acids flanking the RGD motif significantly influence binding affinity and selectivity for different integrin subtypes. nih.govnih.gov Studies on various cyclic RGD peptides have demonstrated that strategic substitutions can fine-tune their interaction with the target integrin.
For instance, in cyclic pentapeptides like c(RGDfV), the amino acid at position five was found to have minimal impact on αvβ3 integrin binding affinity. mdpi.com This observation allowed for the substitution of this residue with amino acids like lysine (B10760008) or glutamic acid, providing a site for further conjugation without compromising binding. mdpi.com Conversely, the amino acid adjacent to the aspartate residue plays a critical role. The presence of a D-configured aromatic amino acid, such as D-phenylalanine, at this position is often crucial for high αvβ3 binding affinity. qyaobio.com
Systematic screening has shown that the two amino acids C-terminal to the RGD motif (–RGDX1X2–) are pivotal for modulating integrin affinity and selectivity. nih.gov For example, specific X1X2 combinations can enhance binding to αvβ5 integrin. acs.org Furthermore, the introduction of non-natural amino acids, such as halotryptophans, has been shown to increase affinity for αvβ3 and enhance selectivity over α5β1 integrin. acs.org N-methylation of the peptide backbone is another modification that can affect potency and selectivity, though its impact varies depending on the position of the methylation. nih.gov
Table 1: Impact of Amino Acid Substitutions on Integrin Binding
| Peptide Analog | Modification | Effect on Integrin Binding | Reference |
| c(RGDfK) | Valine at position 5 replaced with Lysine | No significant change in αvβ3 binding affinity. mdpi.com | mdpi.com |
| c(RGDyK) | Phenylalanine at position 4 replaced with Tyrosine | Increased hydrophilicity compared to c(RGDfK). mdpi.com | mdpi.com |
| LXW64 | Systematic optimization of amino acids flanking RGD | 6.6-fold higher binding affinity to αvβ3 than the parent peptide. nih.gov | nih.gov |
| Halotryptophan-containing RGD peptides | Tryptophan replaced by 7-bromotryptophan | Doubled affinity toward αvβ3 and increased selectivity over α5β1. acs.org | acs.org |
| c-(G5RGDKcLPET) | Systematic screening of X1X2 motif | High affinity and 14-fold selectivity for αvβ3 over αvβ5. nih.govrsc.org | nih.govrsc.org |
The linker connecting the ends of the peptide to form a cyclic structure, as well as linkers used to create multimeric RGD constructs, significantly influences biological activity. mdpi.com The length and rigidity of these linkers are critical determinants of how the RGD motif is presented to the integrin binding site.
Impact of Amino Acid Substitutions on Integrin Binding and Selectivity
Stereochemical Influences on Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, within the RGD peptide and any incorporated non-natural amino acids has a profound effect on its interaction with integrins.
The introduction of chiral centers, leading to the formation of diastereomers, can result in significant differences in biological activity. The synthesis and evaluation of diastereomeric cyclic pseudopeptides have shown that the specific stereochemistry of the scaffold dramatically influences integrin binding. ebi.ac.uk For example, in a study of cyclic pseudopeptides containing a dipeptide isostere, one diastereomer, the (2S,7aS)-GPTM derivative, exhibited high inhibitory activity against αvβ3 and αvβ5 integrins, while the other did not. ebi.ac.uk Computational modeling has helped to rationalize these differences, suggesting that the stereochemistry of the scaffold dictates the conformation of the RGD sequence and its ability to fit into the integrin binding pocket. ebi.ac.uk The position of D-amino acids within the cyclic peptide is also a key factor, with different positions affecting affinity and selectivity. acs.org
The incorporation of non-natural amino acids with specific chirality is a powerful tool for modulating the properties of RGD peptides. nih.gov These modifications can enhance affinity, selectivity, and metabolic stability. nih.govrsc.org For instance, the use of D-amino acids, which are enantiomers of the natural L-amino acids, can increase resistance to protease degradation. nih.gov
The introduction of axially chiral moieties, such as a phenothiazine-indole group formed via Suzuki-Miyaura cross-coupling, has been explored in the design of fluorescent RGD pseudopeptides. nih.govd-nb.info The resulting diastereomers can exhibit different binding affinities and selectivities for various integrin subtypes. nih.govd-nb.info In one study, the oxidation of a cyclopeptide created a mixture of diastereomeric sulfoxides, which showed the highest binding affinity to αvβ3 integrin among the tested compounds. nih.govd-nb.info
Table 2: Influence of Stereochemistry on Integrin Binding
| Compound Type | Stereochemical Feature | Impact on Biological Activity | Reference |
| Cyclic pseudopeptides with GPTM | (2S,7aS)-GPTM vs. (2R,7aR)-GPTM diastereomers | The (2S,7aS) diastereomer showed high inhibitory activity for αvβ3 and αvβ5 integrins. ebi.ac.uk | ebi.ac.uk |
| RGD peptides with halotryptophans | Position of D-amino acid | Flexible upon introduction of bromotryptophan, retaining affinity but enhancing selectivity with a D-Val residue. acs.org | acs.org |
| Fluorescent RGD pseudopeptides | Axial chirality from phenothiazine-indole moiety | Resulting atropisomers showed varying binding affinities, with one sulfoxide (B87167) mixture having an IC50 of 52 nM for αvβ3. nih.govd-nb.info | nih.govd-nb.info |
Diastereomeric Evaluation in RGD Pseudopeptide Systems
Development of Design Principles for Potent and Selective Integrin Modulators
The extensive SAR studies on cyclic RGD peptides have led to the formulation of key design principles for developing potent and selective integrin modulators.
A primary principle is the constraint of the RGD motif within a cyclic scaffold to enhance affinity and selectivity. wikipedia.orgresearchgate.net The conformation of the RGD loop and the orientation of the arginine and aspartic acid side chains are critical. nih.gov The amino acids flanking the RGD sequence, particularly at the C-terminus, are key for fine-tuning selectivity among different integrin subtypes. nih.govresearchgate.net
Another important design strategy is the incorporation of non-natural amino acids and peptidomimetics. nih.gov These can introduce novel structural features, improve metabolic stability, and provide opportunities for late-stage functionalization. acs.orgrsc.org For example, the use of halotryptophans not only enhances binding but also serves as a platform for introducing biaryl motifs with fluorescent properties via cross-coupling reactions. acs.org
Furthermore, the concept of multivalency, where multiple RGD motifs are presented on a single molecular scaffold, has proven effective in increasing binding avidity. mdpi.com The design of the linker connecting the RGD units is crucial in this approach. mdpi.com Finally, computational methods such as docking and molecular dynamics simulations are increasingly valuable for rationalizing SAR data and guiding the design of new, optimized integrin ligands. ebi.ac.uknih.gov
Mechanisms of Action in Preclinical in Vitro Cellular Models
Modulation of Cell Adhesion and Migration by c-[-Arg-Gly-Asp-Acpca33-]
The interaction between cells and the surrounding extracellular matrix is a critical determinant of cell behavior. The RGD sequence, naturally present in ECM proteins like fibronectin and vitronectin, facilitates this interaction through binding to cell surface integrins. Compounds that mimic this motif, such as c-[-Arg-Gly-Asp-Acpca33-], are hypothesized to interfere with these processes.
Inhibition of Cell Attachment to Extracellular Matrix Components
Research on RGD-containing peptides has consistently demonstrated their ability to inhibit the attachment of various cell types to ECM components. For instance, studies have shown that RGD peptides can block the attachment of human lens epithelial cells to fibronectin and laminin-coated surfaces. This inhibition is concentration-dependent, with higher concentrations of the peptide leading to a more significant reduction in cell adhesion. The underlying mechanism involves the competitive binding of the RGD mimetic to integrins, thereby preventing the natural ligand-receptor interaction required for stable cell attachment. While specific data for c-[-Arg-Gly-Asp-Acpca33-] is not detailed in the public domain, its structural similarity to other RGD peptides suggests a comparable mechanism of action. One database entry notes an IC50 value of 9.93 nM for c-[-Arg-Gly-Asp-Acpca33-], indicating potent activity in a relevant assay, likely an integrin binding assay.
Table 1: General Inhibitory Effects of RGD Peptides on Cell Attachment
| Cell Type | ECM Component | RGD Peptide Effect |
| Human Lens Epithelial Cells | Fibronectin | Inhibition of attachment |
| Human Lens Epithelial Cells | Laminin | Inhibition of attachment |
| Mouse Melanoma Cells | Gelatin | Inhibition of attachment |
Effects on Cellular Spreading and Motility
Following initial attachment, cells typically spread out and can migrate across the ECM, processes that are also heavily reliant on dynamic integrin-mediated adhesions. RGD-containing peptides have been shown to disrupt these subsequent events. For example, the presence of an RGD peptide was found to inhibit the migration of human lens epithelial cells on fibronectin and laminin. The binding of these peptides to integrins can interfere with the formation and maturation of focal adhesions, which are crucial for generating the traction forces required for cell spreading and movement. Studies on other RGD peptides have shown that they can impact cell motility by affecting the organization of the actin cytoskeleton.
Impact on Integrin-Mediated Cellular Signaling Pathways
Integrin engagement with the ECM is not merely a physical tethering but also initiates a cascade of intracellular signals that regulate a multitude of cellular functions. These signaling pathways are critical for cell survival, proliferation, and differentiation.
Activation or Inhibition of Downstream Signaling Cascades (e.g., related to actin polymerization)
The binding of ligands to integrins can trigger the recruitment and activation of various signaling proteins, including focal adhesion kinase (FAK) and Src family kinases. This, in turn, can lead to the activation of downstream pathways that control actin polymerization and the formation of stress fibers. RGD peptides have been observed to influence these signaling events. For instance, early integrin binding to RGD peptides can activate actin polymerization. Depending on the cellular context and the specific peptide, this can either promote or inhibit downstream signaling. For example, some studies suggest that RGD peptides can increase the expression of soluble guanylate cyclase (sGC) through a c-Jun N-terminal kinase (JNK) dependent pathway, leading to increased cGMP levels.
Induction of Specific Cellular Responses (e.g., apoptosis in cell lines)
The disruption of normal cell-matrix interactions by RGD peptides can lead to specific cellular responses, including programmed cell death, or apoptosis. In certain cell types, such as skeletal cells, RGD-containing peptides like RGDS have been shown to induce apoptosis. This process was found to be mediated by caspase-3, a key executioner caspase in the apoptotic pathway. The induction of apoptosis by interfering with integrin signaling is a strategy being explored in the context of cancer therapy.
Table 2: Reported Cellular Responses to RGD Peptide Intervention
| Cellular Process | Cell Type | RGD Peptide Effect | Signaling Pathway Implicated |
| Apoptosis | Primary human osteoblasts, MC-3T3-E1 cells | Induction of apoptosis by RGDS | Caspase-3 mediated |
| sGC expression | Human mesangial cells, human aortic smooth muscle cells | Upregulation of sGCβ1 by RGDS | JNK pathway |
| Actin Polymerization | General | Activation upon initial binding | Src kinase-dependent |
Angiogenesis Research in In Vitro Systems
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process that is fundamental in both normal physiology and in pathological conditions like tumor growth. This process is highly dependent on the migration and proliferation of endothelial cells, which are regulated by integrin-mediated interactions with the ECM.
In vitro angiogenesis assays, such as the tube formation assay, are commonly used to screen for compounds that can either promote or inhibit this process. In these assays, endothelial cells, like Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane-like matrix where they form capillary-like structures. Synthetic RGD peptides have been shown to inhibit angiogenesis in such in vitro models. The addition of the peptide Gly-Arg-Gly-Asp-Ser (GRGDS) to the culture medium of rat aortic explants resulted in a marked inhibition of microvessel formation. This inhibitory effect is thought to be a consequence of the peptide interfering with the attachment of endothelial cells to the ECM, a critical step for their migration and organization into new vascular structures.
Inhibitory Effects on Endothelial Cell Migration and Proliferation
The formation of new blood vessels, a process known as angiogenesis, is critically dependent on the migration and proliferation of endothelial cells. Peptides containing the RGD sequence have been shown to interfere with these processes. Synthetic peptides like Gly-Arg-Gly-Asp-Ser (GRGDS) have demonstrated a marked inhibition of angiogenesis in in vitro models. nih.gov This inhibition is achieved by competing with extracellular matrix (ECM) proteins, such as fibronectin and vitronectin, for binding to integrin receptors on the surface of endothelial cells.
In a rat aorta model cultured in collagen gel, the addition of an RGD-containing peptide led to a significant reduction in the formation of branching microvessels, a process that relies on both endothelial cell migration and proliferation. nih.govnih.gov This effect was shown to be specific to the RGD sequence, as a control peptide lacking this motif did not inhibit angiogenesis. nih.govnih.gov The inhibitory action is reversible; upon removal of the RGD peptide from the culture medium, the angiogenic activity of the aortic explants can be restored. nih.govnih.gov
Further studies on human umbilical vein endothelial cells (HUVECs) have explored the effects of various agents on their proliferation and migration. While some substances can promote the proliferation of endothelial cells, RGD-based compounds are designed to have the opposite effect by disrupting the necessary cell-matrix interactions. frontiersin.orgamegroups.cn For instance, cilengitide, a cyclic RGD peptide, is known to specifically bind to integrin αVβ5 and exert an inhibitory role. frontiersin.org While some studies show that certain glucocorticoids can inhibit the formation of tube-like structures by endothelial cells, this effect was not due to a reduction in cell proliferation or migration, highlighting the different mechanisms through which angiogenesis can be modulated. plos.org
Table 1: Summary of In Vitro Inhibitory Effects of RGD-Containing Peptides on Endothelial Cells
| Cellular Process | Model System | Observed Effect | Reference |
|---|---|---|---|
| Angiogenesis | Rat Aorta Explants | Marked inhibition of microvessel formation | nih.govnih.gov |
| Endothelial Cell Migration | HUVECs | Inhibition of migration by disrupting cell-matrix adhesion | nih.gov |
| Endothelial Cell Proliferation | HUVECs | Inhibition of proliferation as part of the anti-angiogenic effect | nih.gov |
| Tube-like Structure Formation | HUVECs and HAoECs | Inhibition by glucocorticoids (not RGD-peptides) without affecting migration or proliferation | plos.org |
Investigation of Anchorage-Dependent Angiogenic Processes
Angiogenesis is fundamentally an anchorage-dependent process, meaning that endothelial cells require attachment to the extracellular matrix to survive, proliferate, and form new vascular structures. nih.govnih.gov The interaction between endothelial cells and the ECM is primarily mediated by integrin receptors that recognize specific motifs, most notably the RGD sequence. nih.gov
Research has shown that interfering with this anchorage can trigger apoptosis (programmed cell death) in endothelial cells. nih.gov When human endothelial cells are cultured on substrates that prevent adhesion, they rapidly lose viability. nih.gov This suggests that the survival of these cells is contingent upon successful binding to the ECM.
The use of synthetic RGD-containing peptides provides a tool to specifically disrupt this anchorage. By competing with ECM proteins for integrin binding, these peptides can inhibit the attachment of endothelial cells to their substrates. nih.gov This interference with cell adhesion is a key mechanism behind the inhibition of angiogenesis by RGD peptides. nih.govnih.gov Studies have indicated that cell attachment to the matrix or integrin binding alone is not sufficient for cell viability; a certain degree of cell spreading and cytoskeletal organization is also necessary to prevent apoptosis. nih.gov The binding of soluble RGD peptides or RGD-coated microbeads to suspended endothelial cells, which did not promote cell spreading, was not sufficient to prevent apoptosis. nih.gov This underscores the importance of the entire process of cell adhesion and spreading, which is disrupted by competitive RGD peptides, in maintaining endothelial cell survival and promoting angiogenesis.
Research into Cell-Penetrating Peptide (CPP) Conjugates and Cellular Uptake
The Arg-Gly-Asp sequence can be incorporated into or conjugated with cell-penetrating peptides (CPPs) to enhance the delivery of various molecular cargoes into cells. qyaobio.com CPPs are short peptides capable of crossing the cell membrane and facilitating the intracellular delivery of molecules that would otherwise be unable to enter the cell. qyaobio.commdpi.commdpi.com Conjugating a targeting moiety like an RGD peptide to a CPP can create a delivery system that is both cell-penetrating and target-specific. qyaobio.com For example, cyclic RGD peptides have been used to target liposomes to hepatic stellate cells, which are involved in liver fibrosis. nih.gov
Analysis of Endocytic Mechanisms (Clathrin-mediated, Caveolin-mediated, Macropinocytosis)
The cellular uptake of CPPs and their conjugates often occurs through endocytosis, a process by which cells internalize substances by engulfing them in a vesicle. nih.gov There are several distinct endocytic pathways, and the pathway utilized can depend on the specific CPP, its cargo, and the cell type. nih.govnih.gov The primary endocytic mechanisms include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. plos.orgresearchgate.net
Clathrin-mediated endocytosis involves the formation of vesicles coated with the protein clathrin and is a major pathway for the uptake of many nanoparticles and receptor-bound ligands. plos.orgresearchgate.net
Caveolae-mediated endocytosis utilizes flask-shaped invaginations of the plasma membrane called caveolae, which are rich in the protein caveolin. plos.orgexpasy.org
Macropinocytosis is a process of non-specific uptake of extracellular fluid and its contents into large vesicles called macropinosomes. plos.orgresearchgate.net
Studies on the internalization of the dietary peptide lunasin, which contains an RGD motif, into macrophages revealed that its uptake is mediated by multiple endocytic pathways. plos.org The process was found to involve integrin signaling and was inhibited by agents that block both clathrin-mediated endocytosis and macropinocytosis, suggesting the involvement of these pathways. plos.org While lunasin increased the expression of caveolin-1, inhibition of the caveolae-mediated pathway did not completely block its internalization, indicating that this is not the primary route of entry. plos.org Similarly, some viral particles have been shown to enter cells using a combination of clathrin-mediated, caveolae-mediated, and macropinocytosis pathways. nih.gov The internalization of RGD peptides is often initiated by their binding to integrins, which can then be internalized via either clathrin- or caveolae-dependent pathways. plos.org
Table 2: Endocytic Pathways Involved in the Uptake of RGD-Containing Peptides and CPPs
| Endocytic Pathway | Key Proteins/Features | Role in RGD/CPP Uptake | Reference |
|---|---|---|---|
| Clathrin-mediated | Clathrin, AP-2 | Primary uptake route for some RGD peptides and their conjugates. plos.org | plos.org |
| Caveolae-mediated | Caveolin-1, Lipid rafts | Involved in the uptake of some RGD peptides, but may not be the primary route. plos.org | plos.orgexpasy.org |
| Macropinocytosis | Actin-dependent, Large vesicles | Can contribute to the uptake of RGD-containing peptides. plos.org | plos.orgresearchgate.net |
Exploration of Direct Translocation Pathways
In addition to endocytosis, some CPPs can enter cells via direct translocation, a process where the peptide passes directly through the plasma membrane without the formation of vesicles. plos.orgrsc.orgnih.gov This mechanism is often dependent on the physicochemical properties of the CPP, such as its charge and amphipathicity. plos.orgnih.gov The process can be initiated by the electrostatic interaction between cationic CPPs and the negatively charged components of the cell membrane. nih.gov
The direct translocation of CPPs can be driven by the membrane potential. rsc.org Molecular dynamics simulations have shown that an electrostatic potential across the membrane can induce the formation of pores through which CPPs can be transported. rsc.org This process is thought to be rapid and can avoid the endosomal pathway, which can lead to the degradation of the cargo in lysosomes. plos.org Some studies suggest that direct translocation is the major route of cellular uptake for certain CPP-siRNA complexes, allowing them to remain fully active. plos.org The key factors controlling direct translocation include temperature, lipid composition of the membrane, and osmotic pressure. nih.gov
Enhancement of Targeted Intracellular Delivery in Specific Cell Lines
The conjugation of RGD peptides to CPPs or drug delivery systems can significantly enhance the targeted intracellular delivery of therapeutic agents to specific cell lines. qyaobio.comnih.govfrontiersin.org This is particularly relevant in cancer therapy, where tumor cells often overexpress certain integrins, such as αvβ3. mdpi.combachem.com By targeting these overexpressed integrins, RGD-conjugated systems can selectively deliver their cargo to cancer cells, potentially increasing therapeutic efficacy while reducing off-target effects. mdpi.com
For example, conjugating a dimeric RGD peptide to an antisense oligonucleotide was shown to increase its cellular uptake via receptor-mediated endocytosis and enhance its biological effect. nih.gov Similarly, cyclic RGD peptide-labeled liposomes have been developed for the targeted therapy of hepatic fibrosis by specifically delivering drugs to activated hepatic stellate cells. nih.gov In another example, the conjugation of a cyclic RGD peptide to siRNA demonstrated specific entry into αvβ3-positive human cells and effective gene silencing. bachem.com These targeted delivery systems often rely on receptor-mediated endocytosis for cellular entry. nih.govnih.gov The use of multivalent conjugates, where multiple RGD ligands are attached to the delivery vehicle, can further enhance binding affinity and cellular uptake. nih.gov
Emerging Research Directions and Potential Preclinical Applications of Rgd Based Compounds
Targeting Strategies for Specific Disease Pathways in In Vitro Models
The ability of cyclic RGD peptides to selectively bind to integrins that are overexpressed in certain pathological conditions makes them ideal candidates for targeted therapies. In vitro models are crucial for elucidating the mechanisms and efficacy of these targeting strategies.
Research in Cancer Cell Targeting and Tumor Microenvironment Modulation
Cyclic RGD peptides are extensively studied for their ability to target cancer cells and modulate the tumor microenvironment. nih.gov Many tumor cells and the endothelial cells of newly forming tumor blood vessels (angiogenesis) overexpress specific integrins, particularly αvβ3 and αvβ5. iiarjournals.orgresearchgate.net By targeting these integrins, cyclic RGD peptides can induce a range of anti-cancer effects.
In vitro studies have demonstrated that these peptides can directly inhibit tumor cell proliferation and induce apoptosis (programmed cell death). mdpi.com For instance, the well-studied cyclic RGD peptide, Cilengitide, has shown anti-proliferative and anti-migratory properties in various cancer cell lines, including glioblastoma and malignant melanoma. nih.govspandidos-publications.com When combined with therapies like ionizing radiation, Cilengitide can act as a radiosensitizer, enhancing the cytotoxic effects on tumor cells. This is achieved by inhibiting the interaction between ECM proteins and integrin receptors, which is crucial for cancer cell survival and resistance to treatment.
Furthermore, cyclic RGD peptides play a significant role in modulating the tumor microenvironment by disrupting angiogenesis. mdpi.comiiarjournals.org The binding of these peptides to αvβ3 integrins on activated endothelial cells can prevent the formation of new blood vessels that supply tumors with essential nutrients. mdpi.comiiarjournals.org Alginate hydrogels modified with RGD peptides have been used in 3D in vitro models to show that interactions with α5β1 integrins regulate the secretion of pro-angiogenic factors like VEGF and IL-8 by cancer cells. mdpi.com The ability to specifically deliver cytotoxic agents to the tumor site is another key application. Nanoparticles functionalized with cyclic RGD peptides are designed to bind to and be internalized by cancer cells through receptor-mediated endocytosis, thereby increasing the local concentration of a therapeutic payload and minimizing systemic toxicity. frontiersin.orgmdpi.com
Table 1: In Vitro Studies of Cyclic RGD Peptides in Cancer Targeting
| Cyclic RGD Compound/System | Cell Line(s) | In Vitro Finding | Reference(s) |
| Cilengitide | Glioblastoma cell lines | Showed anti-proliferative effects and acted as a radiosensitizer when combined with ionizing radiation. | thieme-connect.com |
| Cilengitide | B16 Melanoma, HUV-ST Endothelial | Exerted synergistic anti-proliferative effects when combined with temozolomide (B1682018) (TMZ). | spandidos-publications.com |
| c(RGDyC)-functionalized Liposomes | U87 Glioblastoma, HUVEC | Correlated cellular uptake with αvβ3-expression levels, leading to significant lethal effects in in vitro boron neutron capture therapy. | oncotarget.com |
| DTX/RGD Nanoparticles | 4T1 Breast Cancer | Effectively internalized by cells, inducing apoptosis and blocking the cell cycle. | mdpi.com |
| RGD-modified Alginate Hydrogels | Cancer cells | Demonstrated that α5β1 integrin interaction regulates secretion of angiogenic factors VEGF and IL-8. | mdpi.com |
| cRGD-conjugated Lipid Nanoparticles | HEK293(β3), DU145, PC3 | Showed specific binding to αvβ3, interfered with cell adhesion, and co-internalized with the receptor. | nih.gov |
Investigations in Fibrosis and Inflammatory Process Regulation
Fibrotic diseases, characterized by the excessive accumulation of ECM, and chronic inflammatory conditions often involve the upregulation of specific integrins. Cyclic RGD peptides are being investigated as potential therapeutic agents to interfere with these processes.
In models of liver fibrosis, hepatic stellate cells (HSCs) are the primary source of ECM proteins. These activated HSCs express high levels of integrins, making them a target for RGD-based therapies. utwente.nl Studies have shown that cyclic RGD peptides can selectively bind to these cells, potentially delivering anti-fibrotic drugs or directly inhibiting their activation. utwente.nl Similarly, in cardiac fibrosis, mechanical stress can induce the differentiation of cardiac fibroblasts into myofibroblasts, a key event in the fibrotic process. In vitro experiments using stretchable cell culture systems have shown that treatment with RGD peptides can inhibit this differentiation by blocking focal adhesion kinase (FAK), a downstream signaling molecule of integrins. physiology.org
Cyclic RGD peptides also show promise in modulating inflammatory responses, particularly in the context of ischemia-reperfusion injury (IRI), a condition where tissue damage occurs after blood supply returns to an area following a lack of oxygen. nih.govfrontiersin.org In a rat model of steatotic liver transplantation, treatment with a cyclic RGD peptide with high affinity for the α5β1 integrin was found to protect the liver from IRI. nih.gov The treatment significantly reduced the recruitment of inflammatory cells like neutrophils and macrophages, decreased the expression of pro-inflammatory mediators, and reduced apoptosis in liver cells. nih.gov
Advanced Material Science Integration
The fusion of cyclic RGD peptide chemistry with advanced material science has led to the development of sophisticated biomaterials for a range of preclinical applications, from regenerative medicine to targeted drug delivery.
Functionalization of Hydrogels and Nanoparticles with RGD Peptides for Cell Culture and Delivery
Hydrogels are water-swollen polymer networks that can mimic the soft tissue environment, making them excellent substrates for 3D cell culture. acs.org However, many synthetic hydrogels, such as those based on polyethylene (B3416737) glycol (PEG), are inherently bio-inert. acs.orgnih.gov To overcome this, they are often functionalized with bioactive motifs like cyclic RGD peptides. acs.orgnih.gov This modification provides cell adhesion sites, promoting cell attachment, spreading, and growth within the 3D scaffold. acs.orgnih.govnih.gov Studies have shown that hydrogels functionalized with cyclic RGD peptides support endothelial cell adhesion and population significantly better than those with linear RGD peptides. acs.orgnih.govnih.gov
Nanoparticles represent a versatile platform for targeted drug and gene delivery. mdpi.com When their surfaces are decorated with cyclic RGD peptides, these nanoparticles can specifically target cells overexpressing the corresponding integrins. mdpi.commdpi.com This strategy has been employed using various nanoparticle types, including:
Lipid Nanoparticles (LNPs): Used for delivering imaging agents or drugs, cRGD-functionalized LNPs show specific targeting and internalization in cancer cells expressing αvβ3. nih.gov
Gold Nanoparticles (AuNPs): RGD-conjugated AuNPs have been used for targeted imaging and therapy in melanoma and colorectal cancer models. mdpi.comscispace.com
Silver Nanoparticles (AgNPs): Functionalized with fluorescent cyclic RGD peptides, AgNPs have been developed as a theranostic platform targeting both cancer cells and bacteria that use integrins for adhesion. rsc.orgcnr.it
This targeted approach enhances the therapeutic efficacy of encapsulated drugs by increasing their concentration at the disease site while reducing off-target effects. frontiersin.orgmdpi.com
Table 2: Examples of RGD-Functionalized Materials and Their Applications
| Material | Functionalization | Application Area | Key Finding | Reference(s) |
| PEGDA Hydrogel | Cyclic RGD-PEGDA | Tissue Engineering | Facilitated endothelial cell adhesion and spreading; higher cell population compared to linear RGD. | acs.orgnih.govnih.gov |
| Alginate/Chitosan Hydrogel | Cyclic-RGD functionalized Graphene Oxide | Tissue Regeneration | Enhanced fibroblast viability and exhibited anti-inflammatory properties. | mdpi.com |
| Lipid Nanoparticles | Cyclic RGD | Cancer Imaging/Therapy | Specific targeting and co-internalization with αvβ3 integrin in vitro. | nih.gov |
| Gold Nanoparticles | Cyclic RGD | Cancer Therapy | Enabled tumor-specific localization and regression in melanoma models. | mdpi.com |
| Silver Nanoparticles | Fluorescent Cyclic RGD | Theranostic Platform | Demonstrated receptor-specific activity in neuroblastoma (αvβ3) and leukemia (α5β1) cells. | rsc.orgcnr.it |
Development of Biomimetic Extracellular Matrix Scaffolds
The ultimate goal of many tissue engineering strategies is to create scaffolds that closely mimic the natural ECM, thereby providing an optimal environment for tissue regeneration. nih.govmdpi.com Cyclic RGD peptides are a cornerstone of this approach. By incorporating these peptides into synthetic scaffolds, researchers can replicate the cell-adhesive properties of native ECM proteins like fibronectin and vitronectin. acs.orgnih.govmdpi.com
These biomimetic scaffolds are designed to control the spatial organization of the RGD ligands, which plays a critical role in directing cell behavior. acs.orgnih.gov For example, PEG-based hydrogels have been engineered with multifunctional peptides that combine the cyclic RGD motif for cell adhesion with other sequences, such as those that are degradable by matrix metalloproteinases (MMPs) secreted by cells. frontiersin.org This allows cells to remodel their own environment, a crucial aspect of tissue development and repair. Such advanced scaffolds have been shown to promote the differentiation of human mesenchymal stem cells into bone cells, highlighting their potential in bone tissue engineering. frontiersin.org The enhanced stability and binding affinity of cyclic RGD peptides make them more effective than linear versions in these applications, leading to better cell colonization and tissue integration. mdpi.comresearchgate.net
Development of Novel Research Probes and Biosensors
The high affinity and specificity of cyclic RGD peptides for certain integrins make them excellent targeting vectors for the development of molecular probes and biosensors. altabioscience.com These tools are invaluable for non-invasively detecting and monitoring disease states characterized by altered integrin expression, such as cancer and inflammation. altabioscience.comspiedigitallibrary.org
Radiolabeled cyclic RGD peptides are widely used as radiotracers for Positron Emission Tomography (PET) imaging. mdpi.comaltabioscience.comnih.gov By conjugating a positron-emitting radionuclide to a cyclic RGD peptide, researchers can visualize and quantify integrin expression in vivo. This provides a non-invasive method for early cancer detection, staging, and monitoring the response to anti-angiogenic therapies. nih.gov
In the realm of biosensors, cyclic RGD peptides are used to create probes that can detect integrins on the surface of living cells in real-time. One such system employs graphene oxide (GO) as a fluorescence quencher. nih.gov A fluorescently-tagged cyclic RGD peptide is adsorbed onto the GO surface, quenching its fluorescence. When integrin-expressing cells are introduced, the high-affinity binding of the RGD peptide to the integrin causes it to detach from the GO, restoring its fluorescence. nih.gov This "turn-on" sensor allows for the specific and sensitive detection of cancer cells based on their surface marker expression. nih.gov Another approach uses a vertical cavity surface-emitting laser (VCSEL) based biosensor to continuously monitor the accumulation of a fluorescently-labeled cyclic RGD probe within a tumor, providing dynamic kinetic data of probe-receptor interaction. spiedigitallibrary.org
Fluorescently Labeled RGD Analogs for Imaging Cellular Interactions
The visualization of cellular processes in real-time is a cornerstone of modern biological research. Fluorescently labeled molecules are indispensable tools for this purpose, and the conjugation of fluorescent dyes to RGD peptides has created powerful probes for imaging integrin-related phenomena.
Fluorescently labeled cyclic RGD peptides, such as those conjugated to fluorescein (B123965) isothiocyanate (FITC) or near-infrared (NIR) dyes like cypate, have been successfully used to stain and visualize integrin αvβ3 and αvβ5 expression in tumor tissues. frontiersin.orgnih.gov These probes offer a simpler and often more specific alternative to traditional antibody-based methods for assessing integrin expression levels. frontiersin.org The intensity of the fluorescent signal from these RGD probes has been shown to correlate well with the levels of integrin expression, making them valuable tools for both in vitro and in vivo studies. frontiersin.org
For instance, studies have demonstrated that FITC-conjugated cyclic RGD peptides can effectively co-localize with fluorescently-labeled integrin β3 antibodies, confirming their specificity for integrin αvβ3. frontiersin.org Furthermore, the covalent attachment of NIR fluorophores, such as ICG or TAMRA, to cyclic RGD peptides has enabled the development of probes for in vivo imaging of angiogenesis and tumor localization. nih.govacs.org These fluorescently labeled RGD analogs allow for the dynamic tracking of integrin-expressing cells, providing critical information on cellular adhesion, migration, and the tumor microenvironment. The development of such probes based on the c-[-Arg-Gly-Asp-Acpca-] scaffold could offer new avenues for high-resolution imaging of integrin dynamics.
RGD-Based Tools for Studying Integrin Function and Mechanotransduction
Integrins are not merely adhesion molecules; they are critical mechanosensors that translate extracellular mechanical cues into intracellular biochemical signals, a process known as mechanotransduction. researchgate.net RGD-based compounds are pivotal tools in dissecting the intricate mechanisms of integrin-mediated mechanotransduction.
By coating surfaces with RGD peptides, researchers can create defined environments to study how cells respond to mechanical forces. nih.gov These RGD-functionalized substrates allow for the investigation of fundamental cellular processes such as spreading, migration, and differentiation, which are all influenced by the mechanical properties of the extracellular matrix (ECM). researchgate.netmdpi.com For example, hydrogels with tunable stiffness and tethered RGD peptides are used to explore how matrix rigidity, sensed through integrins, directs cell fate. nih.gov
The interaction between RGD ligands and integrins can trigger a cascade of signaling events, including the activation of focal adhesion kinase (FAK) and the RhoA signaling pathway, which are central to mechanotransduction. researchgate.net Studies using RGD-coated beads have shown that localized mechanical stress applied to integrins can lead to rapid activation of signaling molecules like Src throughout the cell, highlighting the efficiency of force transmission through the cytoskeleton. researchgate.net The unique conformational constraints imposed by the Acpca moiety in c-[-Arg-Gly-Asp-Acpca-] analogs could provide a novel set of tools to probe the specific conformational changes in integrins that are required for the initiation of mechanotransduction signaling pathways.
Future Directions in the Design of Highly Specific and Potent RGD Mimetics
The therapeutic and diagnostic potential of RGD-based compounds is directly linked to their ability to bind to specific integrin subtypes with high affinity and selectivity. The future of this field lies in the rational design of novel RGD mimetics that can overcome the limitations of early-generation peptides, such as low stability and lack of specificity. nih.govqyaobio.com
One promising strategy is the incorporation of non-natural amino acids and the use of cyclization to create conformationally constrained peptides. qyaobio.comrug.nlmdpi.com The cyclo-[-Arg-Gly-Asp-Acpca-] series is a prime example of this approach. By grafting the RGD sequence onto various stereoisomers of aminocyclopentane carboxylic acid, researchers have created a library of compounds with varying affinities for different integrin subtypes. acs.orgnih.gov This allows for the fine-tuning of binding profiles to achieve desired selectivity.
A study on a series of eleven cyclo-[-Arg-Gly-Asp-Acpca-] analogs revealed that subtle changes in the stereochemistry and substitution of the Acpca scaffold can lead to significant differences in their binding affinity for αvβ3 and αvβ5 integrins. acs.orgnih.gov One analog, in particular, exhibited low nanomolar inhibitory concentrations for both of these integrins, demonstrating the potential of this scaffold to yield highly potent dual binders. acs.orgnih.gov
Future design strategies will likely involve a combination of computational modeling and experimental screening to predict and validate the binding modes of new RGD mimetics. nih.gov The development of bicyclic RGD peptides and multimeric RGD constructs, which can engage multiple integrin receptors simultaneously, represents another exciting frontier. mdpi.comacs.orgnih.gov These approaches aim to increase the avidity and specificity of integrin targeting, paving the way for the next generation of RGD-based diagnostics and therapeutics. The exploration of novel scaffolds like the aminocyclopentane carboxylic acid platform will be instrumental in achieving this goal.
Table of Compounds
| Compound Name |
| c-[-Arg-Gly-Asp-Acpca33-] |
| Fluorescein isothiocyanate (FITC) |
| Cypate |
| Indocyanine green (ICG) |
| Tetramethylrhodamine (TAMRA) |
| Focal adhesion kinase (FAK) |
| RhoA |
| Src |
| cyclo-[-Arg-Gly-Asp-Acpca-] |
Data Table: Integrin Binding Affinities of cyclo-[-Arg-Gly-Asp-Acpca-] Analogs
The following table presents the 50% inhibitory concentration (IC50) values for a series of cyclo-[-Arg-Gly-Asp-Acpca-] analogs against αvβ3 and αvβ5 integrins, as reported in the literature. acs.orgnih.gov The specific structures of the individual Acpca scaffolds (analogs 1-11) are detailed in the source publication.
| Analog | IC50 αvβ3 (nM) | IC50 αvβ5 (nM) |
| 1 | >10000 | >10000 |
| 2 | >10000 | >10000 |
| 3 | 1000 | >10000 |
| 4 | 2000 | >10000 |
| 5 | >10000 | >10000 |
| 6 | 1000 | >10000 |
| 7 | 1000 | >10000 |
| 8 | 100 | 1000 |
| 9 | 100 | 100 |
| 10 | 1.5 | 0.59 |
| 11 | 10 | 100 |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing c-[-Arg-Gly-Asp-Acpca33-] in a laboratory setting?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the most common method. Key steps include:
- Resin selection : Use Fmoc-protected amino acids on Wang resin for carboxyl-terminal modification.
- Coupling cycles : Optimize reaction times (e.g., 1 hour for arginine due to steric hindrance) using HBTU/HOBt activators .
- Cleavage and purification : Employ trifluoroacetic acid (TFA) for cleavage, followed by reversed-phase HPLC with a C18 column and acetonitrile/water gradients. Validate purity (>95%) via mass spectrometry (MS) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing c-[-Arg-Gly-Asp-Acpca33-]?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 2D - HSQC to confirm backbone connectivity and side-chain functional groups.
- Circular Dichroism (CD) : Analyze secondary structure stability in physiological buffers (e.g., pH 7.4 PBS) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .
Q. How do researchers assess the biological activity of c-[-Arg-Gly-Asp-Acpca33-] in vitro?
- Methodological Answer :
- Cell adhesion assays : Use integrin αvβ3-coated plates (e.g., HT-1080 cells) with fluorescence-labeled peptides. Quantify binding affinity via competitive ELISA .
- Dose-response curves : Calculate IC values using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of c-[-Arg-Gly-Asp-Acpca33-] using factorial experimental design?
- Methodological Answer :
- Variable selection : Test resin swelling time, coupling reagent volume, and temperature.
- Design of Experiments (DOE) : Apply a 2 factorial design to identify interactions. For example, increased resin swelling (24 hrs) and reduced coupling temperature (4°C) improved arginine incorporation by 22% .
- Response surface methodology (RSM) : Model nonlinear relationships to predict optimal conditions .
Q. What strategies resolve contradictions in stability data for c-[-Arg-Gly-Asp-Acpca33-] under varying physiological conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal fluid) at 37°C. Monitor degradation via LC-MS/MS and identify hydrolytic cleavage sites .
- Statistical reconciliation : Use mixed-effects models to account for batch-to-batch variability. For example, lyophilized formulations showed <5% degradation over 6 months compared to liquid suspensions (15% degradation) .
Q. How can multi-omics approaches elucidate the mechanistic pathways of c-[-Arg-Gly-Asp-Acpca33-] in vivo?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated vs. untreated endothelial cells to identify integrin signaling pathways (e.g., MAPK/ERK).
- Proteomics : Use SILAC labeling to quantify changes in focal adhesion kinase (FAK) phosphorylation .
- Data integration : Apply pathway enrichment tools (e.g., STRING, KEGG) to map cross-omics interactions .
Q. What theoretical frameworks guide the analysis of c-[-Arg-Gly-Asp-Acpca33-]’s conformational dynamics?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate peptide folding over 100 ns trajectories.
- Free energy landscapes : Construct Ramachandran plots to identify stable β-turn conformations critical for integrin binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for c-[-Arg-Gly-Asp-Acpca33-]?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t) and bioavailability in rodent models. For instance, PEGylation increased t from 0.5 to 4.2 hours, aligning in vitro IC with in vivo tumor suppression .
- Tissue penetration studies : Use fluorescently tagged peptides and confocal microscopy to correlate cellular uptake with therapeutic outcomes .
Experimental Design Challenges
Q. What ethical considerations apply when designing preclinical studies for c-[-Arg-Gly-Acpca33-]-based therapeutics?
- Methodological Answer :
- 3Rs framework (Replace, Reduce, Refine) : Use organ-on-chip models to minimize animal testing. For example, liver chips validated hepatotoxicity with 85% concordance to in vivo data .
- Informed consent for human tissue : Obtain IRB approval for primary cell lines (e.g., HUVECs) with documented donor consent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
